N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, also known as DMTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects.
Scientific Research Applications
1. Pesticide Research
- N-derivatives of related acetamides have been studied for their potential as pesticides. Powder diffraction data of these compounds suggest their potential use in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
2. Pharmaceutical Synthesis Processes
- Practical processes for synthesizing related acetamide compounds have been described, highlighting their relevance in pharmaceutical manufacturing (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
3. Biological Activity and Enzyme Inhibition
- Some N-substituted acetamide derivatives have been synthesized and evaluated for their activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting therapeutic potentials (Khalid et al., 2014).
4. Insecticidal Properties
- Research has been conducted on pyridine derivatives related to acetamides for their insecticidal activities, which implies potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
5. Antibacterial Potential
- Acetamide derivatives have been synthesized and tested for their antibacterial properties, highlighting their possible use in developing new antibiotics (Iqbal et al., 2017).
6. Dye Synthesis
- The hydrolysis of related compounds has been studied, which is significant for understanding the synthesis of certain dyes, especially in the context of benzazolium salt precursors (Rashkova et al., 2009).
7. Receptor Pathway Activation
- Studies have shown that certain amino alcohol acrylonitriles, closely related to acetamides, can activate the aryl hydrocarbon receptor pathway, suggesting implications in cancer research (Baker et al., 2020).
8. Lactam Synthesis
- Research has been conducted on constructing lactam carbonyl function in piperidines, which is crucial for medicinal chemistry and synthetic organic chemistry (Fujii, Ohba, & Yoshifuji, 1977).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-6-5-15(12-17(16)24-2)20-19(22)13-21-9-7-14(8-10-21)18-4-3-11-25-18/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZYBMDNQYURLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide |
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